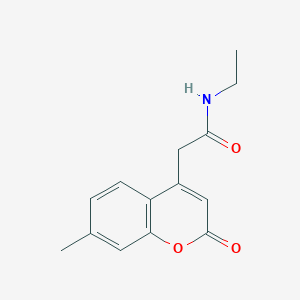

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of coumarin, which is a significant class of benzopyrones . Coumarins are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The synthesis of similar compounds has been reported through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have developed thiazolidinone derivatives based on (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, revealing potential for antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis process involves several steps, including the reaction of the chromen-4-yl compound with ethyl bromoacetate and subsequent treatments to yield Schiff’s bases and thiazolidinone derivatives. These compounds are characterized by various spectroscopic methods before their antibacterial properties are assessed (Čačić et al., 2009).

Antimicrobial and Antioxidant Activities

Novel coumarin derivatives have been synthesized from 4-methylumbelliferone, demonstrating significant antimicrobial activities. The synthesis of these derivatives involves reactions with ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate and various other reagents to produce compounds with promising antibacterial and antifungal effects (Medimagh-Saidana et al., 2015).

Cardiovascular Applications

A particular derivative, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, has been investigated for its protective effect against cardiac remodeling in a model of myocardial infarction induced by isoproterenol in rats. This study suggests that the compound could act as an anticoagulant agent, potentially preventing thrombosis in acute myocardial infarction scenarios (Emna et al., 2020).

Antioxidant and Anti-inflammatory Properties

Research on the antioxidant activity of new coumarin derivatives reveals their potential in scavenging free radicals and inhibiting pro-inflammatory enzymes. One study highlights a substituted 2H-chromen derivative from the red seaweed Gracilaria opuntia, exhibiting significant antioxidative and anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase enzymes (Makkar & Chakraborty, 2018).

Mechanism of Action

Target of Action

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors

Mode of Action

Coumarin derivatives are known to interact with various targets based on their biological activities .

Biochemical Pathways

Coumarin derivatives are known to affect various biochemical pathways based on their biological activities .

Result of Action

Coumarin derivatives are known to have various effects at the molecular and cellular level based on their biological activities .

Future Directions

Biochemical Analysis

Biochemical Properties

Coumarins, the class of compounds to which it belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors

Cellular Effects

Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have demonstrated activity against several types of animal tumors

Molecular Mechanism

Coumarins have been reported to inhibit bacterial DNA gyrase

properties

IUPAC Name |

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXAWFBFYDOTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2570864.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570869.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2570870.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2570872.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)

![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)

![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)

![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)